Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester
CAS No.: 28143-79-5
Cat. No.: VC16239159
Molecular Formula: C9H7F3O3S
Molecular Weight: 252.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28143-79-5 |
|---|---|
| Molecular Formula | C9H7F3O3S |
| Molecular Weight | 252.21 g/mol |
| IUPAC Name | 1-phenylethenyl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2 |
| Standard InChI Key | GJOJDWJQGXPCPJ-UHFFFAOYSA-N |
| Canonical SMILES | C=C(C1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester has the molecular formula C₉H₇F₃O₃S and a molecular weight of 252.21 g/mol. Its IUPAC name, 1-phenylethenyl trifluoromethanesulfonate, reflects the esterification of trifluoromethanesulfonic acid with a 1-phenylethenol derivative. The compound’s structure features a vinylphenyl group (C₆H₅-CH=CH-) bonded to the sulfonate oxygen, while the trifluoromethyl (-CF₃) group enhances the electrophilicity of the sulfur center.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 28143-79-5 |
| Molecular Formula | C₉H₇F₃O₃S |
| Molecular Weight | 252.21 g/mol |
| IUPAC Name | 1-Phenylethenyl trifluoromethanesulfonate |
| InChI | InChI=1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2 |
| InChI Key | GJOJDWJQGXPCP |
The triflate group (-OSO₂CF₃) is a superior leaving group compared to conventional sulfonates due to the electron-withdrawing effect of the three fluorine atoms, which stabilize the transition state during substitution reactions.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 1-phenylvinyl trifluoromethanesulfonate typically involves the reaction of 1-phenylethenol with trifluoromethanesulfonic anhydride under controlled conditions. A key challenge is maintaining anhydrous conditions to prevent hydrolysis of the reactive triflate intermediate. Purification steps often include fractional distillation or recrystallization from non-polar solvents to isolate the ester in high yields.
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The compound’s primary application lies in facilitating Sₙ2-type nucleophilic substitutions, where the triflate group acts as a leaving group. For instance, in palladium-catalyzed cross-coupling reactions, 1-phenylvinyl triflate can transfer the vinylphenyl moiety to aryl or alkyl nucleophiles, enabling the construction of carbon-carbon bonds in complex molecules.
Catalytic Cyclizations
In transition metal-catalyzed cyclizations, this triflate ester serves as a substrate for forming heterocyclic compounds. For example, intramolecular Heck reactions using 1-phenylvinyl triflate yield indene derivatives, which are intermediates in pharmaceuticals and agrochemicals.
Polymer Chemistry
The vinyl group in the ester participates in radical polymerization, forming polystyrene analogs with sulfonate side chains. These polymers exhibit enhanced thermal stability and solubility in polar solvents, making them suitable for ion-exchange membranes.
Future Research Directions
Expanding Synthetic Utility
Recent advancements in photoredox catalysis could leverage the redox properties of the triflate group for C-H functionalization reactions. Additionally, computational studies predicting the ester’s reactivity in non-polar solvents could unlock new pathways for asymmetric synthesis.
Environmental Impact Mitigation
Research into biodegradable alternatives to perfluorinated sulfonates is critical, given the environmental persistence of trifluoromethyl groups. Enzymatic hydrolysis pathways for 1-phenylvinyl triflate are under investigation to reduce ecological footprints.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume